molecular formula C12H15NO B587165 N-Ethyl-N-(1-phenylvinyl)acetamide CAS No. 141341-81-3

N-Ethyl-N-(1-phenylvinyl)acetamide

Cat. No.: B587165
CAS No.: 141341-81-3
M. Wt: 189.258
InChI Key: QQKZBPNNSFVTGN-UHFFFAOYSA-N
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Description

N-Ethyl-N-(1-phenylvinyl)acetamide is an enamide characterized by an acetamide core substituted with an ethyl group and a 1-phenylvinyl moiety. Its molecular formula is C₁₂H₁₃NO, with an average molecular weight of 187.24 g/mol. Structurally, the compound combines a rigid aromatic phenyl group with a conjugated vinyl system, enabling participation in cycloaddition and electrophilic substitution reactions. The ethyl group enhances steric bulk compared to smaller alkyl substituents (e.g., methyl), influencing its solubility and reactivity .

Key spectral data include ¹H NMR (300 MHz, CDCl₃): δ 7.47–7.33 (m, 5H, aromatic), 5.69 (s, 1H, vinyl), 5.23 (s, 1H, vinyl), 3.09 (s, 3H, N–CH₂CH₃), and 2.03 (s, 3H, COCH₃). These signals align with related enamides but differ in substituent-specific shifts (e.g., ethyl vs. methyl in 1q) .

Properties

CAS No.

141341-81-3

Molecular Formula

C12H15NO

Molecular Weight

189.258

IUPAC Name

N-ethyl-N-(1-phenylethenyl)acetamide

InChI

InChI=1S/C12H15NO/c1-4-13(11(3)14)10(2)12-8-6-5-7-9-12/h5-9H,2,4H2,1,3H3

InChI Key

QQKZBPNNSFVTGN-UHFFFAOYSA-N

SMILES

CCN(C(=O)C)C(=C)C1=CC=CC=C1

Synonyms

Acetamide, N-ethyl-N-(1-phenylethenyl)-

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural Comparison of Enamides and Acetamide Derivatives

Compound Name Molecular Formula Substituents (N-position) Key Applications/Reactivity References
N-Ethyl-N-(1-phenylvinyl)acetamide C₁₂H₁₃NO Ethyl, 1-phenylvinyl Asymmetric hydrogenation (S3)
N-Methyl-N-(1-phenylvinyl)acetamide (1q) C₁₁H₁₁NO Methyl, 1-phenylvinyl Bromination reactions
N-Benzyl-N-(1-phenylvinyl)acetamide (1a) C₁₇H₁₅NO Benzyl, 1-phenylvinyl Electrochemical bromination
Acetyl fentanyl C₂₁H₂₆N₂O₂ Phenethylpiperidinyl, phenyl Opioid analgesic (pharmacological)
N-Ethyl-N-phenylacetamide C₁₀H₁₃NO Ethyl, phenyl Solvent/stabilizer in organic synthesis

Key Observations:

Substituent Effects on Reactivity :

  • The ethyl group in this compound provides moderate steric hindrance compared to the methyl group in 1q, slowing down bromination kinetics but improving selectivity in catalytic hydrogenation .
  • Benzyl-substituted derivatives (e.g., 1a) exhibit enhanced stability under electrochemical bromination due to resonance stabilization of the benzyl group .

Pharmacological Activity :

  • Acetyl fentanyl shares the N-phenylacetamide motif but incorporates a piperidinyl-phenethyl chain, enabling μ-opioid receptor binding. In contrast, this compound lacks opioid activity due to the absence of this pharmacophore .

Synthetic Utility :

  • This compound serves as a substrate in rhodium-catalyzed asymmetric hydrogenation, achieving >95% enantiomeric excess (ee) with PhthalaPhos ligands. This performance surpasses methyl-substituted analogs (e.g., 1q), which show lower ee values under identical conditions .

Physicochemical Properties

Table 2: Physical and Spectral Data Comparison

Compound Name Melting Point (°C) Boiling Point (°C) ¹H NMR (δ, Key Peaks)
This compound Not reported Not reported 5.69 (s, 1H), 3.09 (s, 3H)
N-Methyl-N-(1-phenylvinyl)acetamide (1q) Oil Not reported 5.23 (s, 1H), 3.09 (s, 3H)
N-Ethyl-N-phenylacetamide 38–40 285–287 7.3–7.5 (m, 5H), 3.3 (q, 2H)
Acetyl fentanyl 83–85 482.7 (predicted) 7.2–7.4 (m, 5H), 2.3 (s, 3H)
  • Solubility : this compound is soluble in polar aprotic solvents (e.g., ethyl acetate, DCM) but insoluble in water, similar to other enamides. The ethyl group slightly improves lipophilicity compared to methyl analogs .
  • Thermal Stability : Lacks data for the target compound, but tert-butyl derivatives (e.g., 1r) show decomposition >150°C, suggesting comparable stability .

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